光甘草定

描述

Glabrol is a synthetic molecule that has been studied for its potential biological and pharmacological activities. It is a member of the family of compounds called quinolines, which are compounds with a nitrogen-containing ring structure. Glabrol has been used in research studies to investigate its potential therapeutic effects, such as its anti-inflammatory, anti-oxidant, and anti-cancer properties. Glabrol has also been studied in the context of its ability to modulate the activity of enzymes involved in metabolic processes, as well as its ability to reduce the toxicity of certain drugs.

科学研究应用

抗菌特性

光甘草定,一种来自甘草的类黄酮,已显示出有希望的抗菌活性,特别是对耐甲氧西林金黄色葡萄球菌 (MRSA)。它表现出低细胞毒性和快速的杀菌活性,使其成为开发针对 MRSA 的膜活性抗菌剂的潜在先导化合物。它破坏细菌膜的能力表明它可用作消毒剂候选物 (Wu 等人,2019 年)。

催眠和神经作用

光甘草定通过增强戊巴比妥诱导的睡眠和影响小鼠的非快速眼动睡眠,显示出催眠作用。它的机制涉及调节 GABA(A)-BZD 受体,表明其在治疗睡眠障碍中的潜力。此外,光甘草定的神经特性,如其抗抑郁、抗焦虑和抗惊厥作用,已被注意到,表明其在神经病学中的更广泛应用 (Cho 等人,2012 年)。

代谢和脂质调节

光甘草素,一种与光甘草定相关的化合物,已被研究其在改善肥胖中肥胖和脂质失调中的作用。它激活 AMP 活化蛋白激酶 (AMPK),导致体重、肥胖减少以及脂肪肝和血浆脂质水平改善。这表明其在治疗肥胖相关代谢紊乱中的潜力 (Lee 等人,2012 年)。

胆固醇代谢

光甘草定已被发现是酰基辅酶 A 的抑制剂:胆固醇酰基转移酶 (ACAT),一种参与胆固醇代谢的酶。它对肝微粒体和 HepG2 细胞中 ACAT 的抑制作用表明其作为抗高胆固醇血症和抗动脉粥样硬化的潜在药物 (Choi 等人,2007 年)。

透皮给药治疗皮肤色素沉着

光甘草素,以阳离子聚合物胶束的形式,已被证明能有效渗透皮肤并抑制黑色素生成,表明其在治疗皮肤色素沉着中的用途。这项研究突出了其在皮肤美白和治疗色素沉着疾病的化妆品应用中的潜力 (Seino 等人,2016 年)。

作用机制

Target of Action

Glabrol, a flavonoid found in Glycyrrhiza glabra (licorice), has been shown to exhibit high efficiency against methicillin-resistant Staphylococcus aureus (MRSA) . The primary targets of Glabrol are the bacterial membrane components, specifically phosphatidylglycerol and cardiolipin .

Mode of Action

Glabrol interacts with its targets by binding to phosphatidylglycerol and cardiolipin through the formation of hydrogen bonds . This interaction leads to an increase in bacterial membrane permeability and a dissipation of the proton motive force . This rapid bactericidal activity results in low levels of resistance development in vitro .

Biochemical Pathways

Glabrol affects the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway and suppresses the extracellular signal-regulated kinase/insulin receptor substrate-1 (ERK/IRS-1) pathway . These pathways are closely associated with glucose metabolism .

Result of Action

The molecular and cellular effects of Glabrol’s action include rapid bactericidal activity, increased bacterial membrane permeability, and dissipation of the proton motive force . These effects lead to the efficient killing of MRSA, both in vivo and in vitro .

未来方向

While specific future directions for Glabrol research are not mentioned in the retrieved papers, it is suggested that further in vitro and in vivo studies, including clinical trials, are needed to demonstrate the safety and efficacy of Glycyrrhiza glabra extracts, which include Glabrol, in human subjects .

生化分析

Biochemical Properties

Glabrol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Glabrol has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) . Additionally, Glabrol interacts with proteins involved in oxidative stress responses, thereby exerting its antioxidant effects . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and oxidative stress.

Cellular Effects

Glabrol exerts various effects on different types of cells and cellular processes. In cancer cells, Glabrol has been observed to induce apoptosis, thereby inhibiting cell proliferation . It also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation . Furthermore, Glabrol affects gene expression by modulating transcription factors involved in inflammatory and oxidative stress responses . These cellular effects underscore the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of Glabrol involves several key interactions at the molecular level. Glabrol binds to specific biomolecules, such as enzymes and receptors, to exert its effects . For example, Glabrol inhibits the activity of COX and LOX enzymes by binding to their active sites, thereby reducing the production of pro-inflammatory mediators . Additionally, Glabrol modulates gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in inflammation and oxidative stress . These molecular interactions provide insights into the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glabrol have been studied over different time periods. Glabrol exhibits stability under various conditions, maintaining its bioactivity over extended periods . It is susceptible to degradation under extreme conditions, such as high temperatures and acidic environments . Long-term studies have shown that Glabrol can exert sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant activities . These temporal effects highlight the compound’s potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of Glabrol vary with different dosages in animal models. At low doses, Glabrol has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, Glabrol may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s therapeutic effects plateau at certain dosages . These findings emphasize the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

Glabrol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of Glabrol, leading to the formation of metabolites that are excreted from the body . These metabolic pathways influence the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

Glabrol is transported and distributed within cells and tissues through specific transporters and binding proteins . It is absorbed in the gastrointestinal tract and transported to various tissues, including the liver, kidneys, and lungs . Glabrol’s distribution is influenced by its binding to plasma proteins, which affects its localization and accumulation in target tissues . These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics.

Subcellular Localization

The subcellular localization of Glabrol plays a significant role in its activity and function. Glabrol is primarily localized in the cytoplasm, where it interacts with various cellular components . It may also be targeted to specific organelles, such as the mitochondria, where it exerts its antioxidant effects . Post-translational modifications and targeting signals influence Glabrol’s subcellular localization, thereby affecting its bioactivity and therapeutic potential.

属性

IUPAC Name |

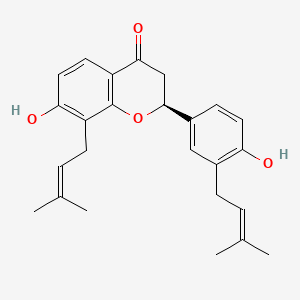

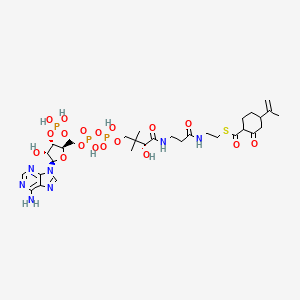

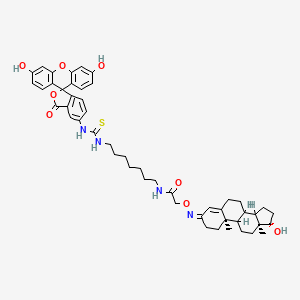

(2S)-7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O4/c1-15(2)5-7-17-13-18(8-11-21(17)26)24-14-23(28)20-10-12-22(27)19(25(20)29-24)9-6-16(3)4/h5-6,8,10-13,24,26-27H,7,9,14H2,1-4H3/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFAXDWQDQQKFF-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59870-65-4 | |

| Record name | Glabrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59870-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glabrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059870654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLABROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4XEY076JN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of glabrol against methicillin-resistant Staphylococcus aureus (MRSA)?

A1: Glabrol exhibits its antibacterial activity against MRSA by directly targeting the bacterial membrane. It increases membrane permeability, disrupts the proton motive force, and ultimately leads to bacterial cell death. []

Q2: Which bacterial membrane components have been shown to interact with glabrol and potentially contribute to its antibacterial activity?

A2: Research suggests that glabrol interacts with phosphatidylglycerol and cardiolipin, two important components of the bacterial membrane. This interaction is thought to be mediated by hydrogen bonding. []

Q3: Does glabrol show activity against viruses?

A3: Yes, glabrol, along with other licorice constituents, has demonstrated inhibitory activity against influenza virus neuraminidase (NA), a key enzyme for viral replication. [, ]

Q4: Are there concerns about glabrol's activity against beneficial bacteria?

A4: While glabrol shows promising antibacterial activity, its potential impact on beneficial bacteria requires further investigation. Future studies should assess its effects on gut microbiota and other beneficial microbial communities.

Q5: What is the molecular formula and molecular weight of glabrol?

A5: Glabrol has a molecular formula of C20H20O4 and a molecular weight of 324.37 g/mol. []

Q6: Are there any spectroscopic data available to characterize glabrol?

A6: Yes, researchers commonly use spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Electron Ionization Mass Spectrometry (EI/MS) to elucidate the structure of glabrol. [, , , ]

Q7: What is the chemical structure of glabrol?

A7: Glabrol is a prenylated flavanone, a type of flavonoid. Its structure consists of a flavanone backbone with two dimethylallyl groups attached. []

Q8: What are some potential therapeutic applications of glabrol?

A8: Glabrol has shown potential in several areas, including:

- Antibacterial Agent: Its activity against MRSA makes it a potential candidate for developing new antibiotics. []

- Anti-dandruff Agent: Glabrol demonstrates inhibitory activity against Malassezia globosa LIP1, an enzyme implicated in dandruff. []

- Anticancer Agent: Preliminary research suggests glabrol might have anticancer properties, potentially by targeting the PPAR gamma protein. []

- Anti-Inflammatory Agent: Glabrol's anti-inflammatory properties have been investigated in various models. []

Q9: How does glabrol compare to other known inhibitors of acyl-coenzyme A: cholesterol acyltransferase (ACAT)?

A9: Glabrol has been identified as an ACAT inhibitor. [] Further research is needed to compare its potency and selectivity to other established ACAT inhibitors.

Q10: What is the role of glabrol in traditional medicine?

A10: Glabrol is one of the active components found in licorice ( Glycyrrhiza glabra), a plant widely used in traditional medicine for various ailments, including gastric ulcers, respiratory infections, and inflammatory conditions. []

Q11: Is glabrol considered safe for human consumption?

A11: While glabrol is found in licorice, which is generally considered safe when consumed in moderate amounts, isolated glabrol's safety profile requires further investigation. [, ]

Q12: Are there any known toxic effects or safety concerns associated with glabrol?

A12: Limited data are available regarding glabrol's toxicity. One study suggested that glabrol might exacerbate the toxicity of glabridin, another licorice constituent, in zebrafish embryos. [] More research is needed to establish its safety profile comprehensively.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Carboxymethoxy-5-{2-[(4,5,6,7-tetrahydro-thieno[3,2-c]pyridine-2-carbonyl)-amino]-acetyl}-phenoxy)-acetic acid](/img/structure/B1244035.png)

![N-[(3-methoxyphenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B1244042.png)

![1,2-Dithiolane-3-pentanamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B1244050.png)

![2-Hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one](/img/structure/B1244053.png)

![N-[2-(3,4-dichlorophenyl)-4-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylbutyl]-N-methylbenzamide](/img/structure/B1244055.png)